molecular formula C10H11B B1281685 1-(bromomethyl)-2,3-dihydro-1H-indene CAS No. 257632-92-1

1-(bromomethyl)-2,3-dihydro-1H-indene

Cat. No.: B1281685
CAS No.: 257632-92-1
M. Wt: 211.1 g/mol
InChI Key: ACJQXEYQFQYOQN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3-dihydro-1H-indene (CAS 257632-92-1) is a versatile brominated organic compound that serves as a critical synthetic intermediate in medicinal chemistry and materials science research . This compound features a bromomethyl group attached to the benzylic position of the 2,3-dihydro-1H-indene (indane) scaffold, a privileged structure found in numerous biologically active molecules . The bromine atom acts as an excellent leaving group, making this building block highly reactive in nucleophilic substitution reactions for introducing the indane moiety into more complex molecular architectures . With a molecular formula of C 10 H 11 Br and a molecular weight of 211.1 g/mol , this liquid compound should be stored sealed in a dry environment at recommended temperatures of 2-8°C , -10°C , or for longer periods at -20°C . Researchers must handle it with appropriate safety measures as it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJQXEYQFQYOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512431
Record name 1-(Bromomethyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257632-92-1
Record name 1-(Bromomethyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Dihydro 1h Indene Scaffold Chemistry

The dihydro-1H-indene, commonly known as indane, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. ontosight.ai This structural motif is prevalent in a multitude of biologically active compounds and serves as a foundational scaffold in medicinal chemistry. nih.govresearchgate.netacs.org The rigid, three-dimensional structure provided by the indane framework can be strategically functionalized to interact with specific biological targets.

The significance of the dihydro-1H-indene scaffold is highlighted by its presence in various therapeutic agents. Researchers have designed and synthesized novel dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor properties. nih.govtandfonline.comtandfonline.comnih.gov The indane core is crucial for the antiproliferative activities of these derivatives. nih.gov The synthesis of such complex indene-based molecules often relies on foundational building blocks that allow for the controlled construction of the final product. organic-chemistry.org Methods to create these scaffolds include the acid-induced intramolecular cyclization of specific precursors, which can yield multi-brominated indenes that serve as versatile synthetic platforms. nih.govresearchgate.net

Table 1: Selected Dihydro-1H-indene Derivatives and Their Studied Applications
Derivative ClassStudied ApplicationReference
Substituted Dihydro-1H-indenesTubulin Polymerisation Inhibitors (Anticancer) nih.govnih.gov
Arylidene IndanonesInhibitors of Cholinesterases (Alzheimer's Disease) researchgate.net
Difluoro-indene ScaffoldsPan-Inhibitors of BCR-ABL Kinase (Leukemia) acs.org

Significance of Benzylic Halides in Synthetic Strategies

A benzylic halide is a compound where a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. This "benzylic position" is notably reactive. libretexts.org The enhanced reactivity is due to the ability of the adjacent benzene (B151609) ring to stabilize reactive intermediates, such as carbocations and radicals, through resonance. libretexts.orgucalgary.ca This stabilization lowers the activation energy for reactions occurring at the benzylic site. libretexts.org

Benzylic halides are highly susceptible to nucleophilic substitution reactions. ucalgary.ca The specific mechanism, either SN1 (unimolecular) or SN2 (bimolecular), depends on the structure of the halide. Primary benzylic halides typically react via an SN2 pathway. ucalgary.cayoutube.com However, due to the significant resonance stabilization of the resulting benzylic carbocation, even primary benzylic halides can undergo SN1 reactions more readily than other primary alkyl halides. shaalaa.comstackexchange.com

Beyond substitution reactions, benzylic halides are excellent partners in various cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. They are effectively used in palladium-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings, as well as copper-catalyzed couplings, to synthesize diarylmethanes and other complex structures. nih.govnih.govresearchgate.net This reactivity makes them indispensable in modern organic synthesis for constructing molecular frameworks. rsc.org

Table 2: Reactivity of Benzylic Halides
Reaction TypeDescriptionKey Features
SN1 Nucleophilic SubstitutionTwo-step reaction involving a carbocation intermediate.Favored for 2° and 3° benzylic halides; intermediate is resonance-stabilized. ucalgary.ca
SN2 Nucleophilic SubstitutionOne-step concerted reaction.Typical for 1° benzylic halides with strong nucleophiles. ucalgary.cayoutube.com
Cross-Coupling ReactionsFormation of C-C bonds using a metal catalyst (e.g., Pd, Cu).Couples with organometallic reagents (e.g., boronic acids, Grignard reagents). researchgate.netacs.org
Radical BrominationSelective halogenation at the benzylic position.Proceeds via a stable benzylic radical intermediate, often using N-bromosuccinimide (NBS). libretexts.org

The Role of 1 Bromomethyl 2,3 Dihydro 1h Indene As a Versatile Synthetic Intermediate

Direct Halogenation Approaches

Direct halogenation strategies offer a straightforward route to this compound by targeting the benzylic C-H bond of a suitable precursor, typically 1-methyl-2,3-dihydro-1H-indene. This transformation is accomplished through radical bromination, a powerful tool for the functionalization of activated C-H bonds.

Radical Bromination of Substituted 2,3-Dihydro-1H-indenes

Radical bromination is a highly effective method for the selective bromination of the benzylic position of alkyl-substituted aromatic compounds. The increased stability of the benzylic radical intermediate drives the reaction's regioselectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination in a reaction commonly known as the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com This method is favored for its ability to provide a low, constant concentration of bromine, which minimizes side reactions such as addition to any potential double bonds. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light. wikipedia.orgthermofisher.com

The general procedure involves refluxing a solution of the 1-methyl-2,3-dihydro-1H-indene substrate with a stoichiometric amount of NBS and a catalytic amount of a radical initiator. wikipedia.org The insoluble succinimide (B58015) byproduct can be easily removed by filtration upon completion of the reaction.

Table 1: Representative Conditions for Wohl-Ziegler Bromination

SubstrateReagentInitiatorSolventTemperatureYield (%)
1-Methyl-2,3-dihydro-1H-indeneNBSAIBN/BPO or UV lightCCl₄RefluxHigh

Note: Specific yield data for this compound was not available in the searched literature, but high yields are generally reported for benzylic brominations using NBS.

Elemental bromine (Br₂) can also be employed for the radical bromination of benzylic positions. This reaction is typically initiated by heat or light (hν), which promotes the homolytic cleavage of the Br-Br bond to generate bromine radicals. newera-spectro.com To favor substitution over electrophilic addition to the aromatic ring, the reaction is performed under conditions that promote a radical pathway, often at elevated temperatures or with photochemical initiation, and in the absence of a Lewis acid catalyst.

Controlling the concentration of bromine is crucial to prevent multiple brominations and other side reactions. The reaction of 1-methyl-2,3-dihydro-1H-indene with elemental bromine under radical conditions would be expected to yield the desired this compound.

Table 2: General Conditions for Radical Bromination with Elemental Bromine

SubstrateReagentInitiatorSolventTemperature
1-Methyl-2,3-dihydro-1H-indeneBr₂Heat or UV lightCCl₄Elevated

The mechanism of radical bromination proceeds through a classic chain reaction involving three key stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The reaction begins with the homolytic cleavage of the bromine source (either NBS or Br₂) to generate a small number of bromine radicals (Br•). This step is initiated by heat or UV light. newera-spectro.comyoutube.com

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic position (C-1) of the 1-methyl-2,3-dihydro-1H-indene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is the primary reason for the high regioselectivity of the reaction. In the second step, the benzylic radical reacts with a molecule of Br₂ (or a bromine source generated from NBS and HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. organic-chemistry.orglibretexts.org

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. youtube.com

The selectivity for the benzylic position over other positions on the indane ring is due to the lower bond dissociation energy of the benzylic C-H bond and the resonance stabilization of the resulting benzylic radical.

Bromination through Alcohol Intermediates

An alternative synthetic route to this compound involves the conversion of the corresponding alcohol, (2,3-dihydro-1H-inden-1-yl)methanol. This method provides a different approach, particularly if the alcohol precursor is readily available.

A modern and mild method for the conversion of alcohols to alkyl halides is the thiourea-mediated halogenation. This reaction utilizes N-halosuccinimides (such as NBS) in the presence of a catalytic amount of thiourea (B124793). organic-chemistry.org This methodology has been shown to be effective for a wide range of alcohols, including primary, secondary, tertiary, and benzylic alcohols, proceeding under mild conditions and tolerating various functional groups.

The reaction is believed to proceed through a radical-based mechanism. The precise role of thiourea is to mediate the transformation, directing the reaction towards halogenation rather than oxidation of the alcohol. This method would be applicable to the conversion of (2,3-dihydro-1H-inden-1-yl)methanol to this compound.

Table 3: Reagents for Thiourea-Mediated Bromination of Alcohols

SubstrateBrominating AgentMediatorSolvent
(2,3-Dihydro-1H-inden-1-yl)methanolN-Bromosuccinimide (NBS)ThioureaApolar Solvents

Construction of the Dihydroindene Core Bearing a Bromomethyl Moiety

The formation of the bicyclic dihydroindene system with a bromomethyl group can be achieved through various cyclization strategies. These methods often employ precursors that are readily available and can be manipulated to form the desired five-membered ring fused to a benzene (B151609) ring.

Cyclization Reactions Utilizing Bis(bromomethyl) Precursors

A prominent strategy for constructing the dihydroindene core involves the use of aromatic compounds bearing two bromomethyl groups, such as 1,2-bis(bromomethyl)benzene (B41939). These precursors are highly reactive and can undergo cyclization reactions with suitable carbon nucleophiles to form the indane skeleton.

Intramolecular annulation reactions provide a powerful tool for the synthesis of cyclic systems. In the context of dihydroindene synthesis, this can be envisioned through an intramolecular Friedel-Crafts-type alkylation. A hypothetical precursor, such as a substituted 2-bromo-1-(2-(bromomethyl)phenyl)ethane, could undergo cyclization in the presence of a Lewis acid to form the dihydroindene ring. While direct examples for this compound synthesis via this specific intramolecular route are not prevalent in the reviewed literature, the fundamental principles of Friedel-Crafts chemistry support its feasibility.

Another approach involves tandem reactions where multiple bonds are formed in a single operation. For instance, a visible-light-mediated radical addition/cyclization tandem reaction has been described for the synthesis of 3-bromomethyl-3,4-dihydroisocoumarins from 2-allylbenzaldehydes and diethyl 2,2-dibromomalonate. researchgate.net This suggests the potential for developing similar tandem strategies for the synthesis of bromomethyl dihydroindene systems from appropriately designed precursors.

Ring-closing strategies offer an alternative pathway to the dihydroindene core. One such method is the dialkylative cyclization of sulfolenes. For example, 3-sulfolenes can react with 1,2-bis(bromomethyl)benzene in the presence of a base to form a tricyclic intermediate, which upon thermal extrusion of sulfur dioxide, could potentially yield a dihydroindene derivative. acs.org This method provides a versatile route to functionalized dihydroindene systems.

Precursor Reaction Type Key Reagents Product Type Reference
1,2-Bis(bromomethyl)benzeneDialkylative Cyclization3-Sulfolene, BaseDihydroindene derivative acs.org
2-AllylbenzaldehydeRadical Addition/CyclizationDiethyl 2,2-dibromomalonate, Visible Light3-Bromomethyl-3,4-dihydroisocoumarin researchgate.net

Gold(I)-Catalyzed Csp³-H Activation in Indene Synthesis

In recent years, gold(I) catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including indene derivatives. These reactions often proceed under mild conditions and exhibit high efficiency and selectivity. A notable application is the cycloisomerization of ortho-(alkynyl)styrenes, which provides a direct route to the indene core.

The mechanism of this transformation is believed to involve the activation of the alkyne by the gold(I) catalyst, followed by a 5-endo-dig cyclization. uniovi.esacs.org This leads to the formation of a cyclopropyl (B3062369) gold carbene intermediate. acs.orgrsc.org This reactive intermediate can then undergo further transformations to yield the final indene product. The reaction can be rendered enantioselective by the use of chiral phosphine (B1218219) ligands, providing access to optically active indenes. scispace.comthieme-connect.com

A proposed catalytic cycle for the gold(I)-catalyzed synthesis of indenes from o-(alkynyl)styrenes is depicted below:

Coordination: The cationic gold(I) catalyst coordinates to the alkyne moiety of the ortho-(alkynyl)styrene.

Cyclization: The pendant alkene undergoes a 5-endo-dig nucleophilic attack on the activated alkyne, forming a cyclopropyl gold carbene intermediate.

Rearrangement/Elimination: This intermediate can then rearrange and, following protodeauration, yield the indene product.

This methodology has been successfully applied to the synthesis of a variety of substituted indenes, demonstrating its broad scope and functional group tolerance. nih.govrsc.org While these methods typically yield indenes rather than dihydroindenes, subsequent reduction of the double bond can provide access to the desired dihydroindene skeleton. Furthermore, the functionalization of the starting ortho-(alkynyl)styrene allows for the introduction of various substituents onto the indene core.

Catalyst System Substrate Reaction Type Key Features References
[AuCl(PPh₃)]/AgSbF₆o-(Alkynyl)styreneCycloisomerizationMild conditions, high yields scispace.com
Chiral Gold(I) Complexeso-(Alkynyl)styreneEnantioselective CycloisomerizationAccess to chiral indenes scispace.comthieme-connect.com
NHC-Gold ComplexYnamideIntramolecular Hydroalkylation/ acs.orgscispace.com-Hydride ShiftAccess to polysubstituted indenes nih.gov

Derivatization and Functional Group Interconversion Strategies

An alternative approach to the synthesis of this compound involves the modification of a pre-existing dihydroindene scaffold. This often entails the introduction of a suitable functional group at the 1-position, which can then be converted to the desired bromomethyl group.

Introduction of the Bromomethyl Group via Aldehyde/Ketone Reactions

A common strategy involves the use of a ketone or aldehyde functionality at the 1-position of the dihydroindene core. For instance, 2,3-dihydro-1H-inden-1-one (1-indanone) is a readily available starting material that can be functionalized in various ways.

The photochemical bromination of substituted 1-indanone (B140024) derivatives has been studied, leading to a variety of polybrominated products. For example, the bromination of 3-methyl-1-indanone (B1362706) can yield 2-bromo-3-(bromomethyl)-1H-inden-1-one. tubitak.gov.tr The regioselectivity of the bromination of 5,6-disubstituted-1-indanones can be controlled by the reaction conditions (acidic vs. basic). nih.gov

A plausible synthetic route to this compound starting from 1-indanone could involve the following steps:

Introduction of a one-carbon unit: This could be achieved through a Wittig reaction or a condensation reaction with a suitable one-carbon electrophile to introduce a methylene (B1212753) group at the 1-position, or by conversion to an aldehyde.

Reduction: The resulting exocyclic double bond or aldehyde can be reduced to a methyl or hydroxymethyl group, respectively.

Bromination: The methyl or hydroxymethyl group can then be brominated to afford the final product. For example, a hydroxymethyl group can be converted to a bromomethyl group using reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃).

Alternatively, Knoevenagel condensation of indane-1,3-dione with aldehydes can be used to introduce functionalized side chains at the 2-position, which could then be further manipulated. nih.gov While this does not directly lead to 1-substituted products, it highlights the versatility of indanone derivatives in synthesis.

Starting Material Reaction Sequence Key Reagents Intermediate(s) Final Product Type References
3-Methyl-1-indanonePhotochemical BrominationBr₂2,2,3-Tribromo-2,3-dihydro-3-methylinden-1-one2-Bromo-3-(bromomethyl)-1H-inden-1-one tubitak.gov.tr
5,6-Dimethoxyindan-1-oneBrominationBr₂, Acetic Acid or KOH2,4-Dibromo-5,6-dimethoxyindan-1-one or 4-Bromo-5,6-dimethoxyindan-1-oneBrominated Indanones nih.gov
Indane-1,3-dioneKnoevenagel CondensationAldehydes, Piperidine2-Alkylidene-indane-1,3-dionesFunctionalized Indane-1,3-diones nih.gov

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

As a primary benzylic halide, this compound is an excellent substrate for nucleophilic substitution reactions. It can react through both unimolecular (SN1) and bimolecular (SN2) pathways, with the predominant mechanism being highly dependent on the reaction conditions, such as the nature of the nucleophile and the polarity of the solvent. quora.comlibretexts.org

The SN1 mechanism proceeds through a carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this intermediate. In the case of this compound, dissociation of the bromide ion would form the 2,3-dihydro-1H-inden-1-ylmethyl carbocation. This benzylic carbocation is stabilized by resonance, where the positive charge is delocalized into the adjacent aromatic pi-system. quora.com

Kinetic studies on the solvolysis of a range of substituted benzyl (B1604629) bromides in alcoholic solvents have shown that a mechanistic crossover from SN2 to SN1 occurs as the electron-donating ability of substituents on the benzene ring increases. koreascience.krkoreascience.krresearchgate.net Electron-donating groups stabilize the carbocation intermediate, accelerating the SN1 pathway. Conversely, electron-withdrawing groups destabilize the carbocation, favoring the SN2 pathway. The dihydroindene moiety can be considered as having a weakly electron-donating alkyl substituent effect on the benzylic position. This places this compound in a region where both SN1 and SN2 mechanisms are plausible and can compete. researchgate.net

In polar protic solvents like ethanol (B145695) or water, which can stabilize the ionic intermediates, the SN1 pathway becomes more favorable. The rate law for a pure SN1 reaction is first-order, depending only on the concentration of the substrate.

Table 1: Expected Relative Solvolysis Rates and Mechanistic Character for Substituted Benzyl Bromides This table illustrates the expected trend based on established principles of physical organic chemistry. Specific rate constants for this compound are not readily available in the cited literature.

SubstrateSubstituent EffectExpected Carbocation StabilityFavored Mechanism in Polar Protic Solvents
4-Nitrobenzyl bromideStrongly Electron-WithdrawingLowSN2
Benzyl bromideNeutral (Reference)ModerateMixed SN1/SN2
This compound Weakly Electron-Donating (Alkyl)Moderate-HighMixed SN1/SN2
4-Methoxybenzyl bromideStrongly Electron-DonatingHighSN1

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is highly sensitive to steric hindrance. As a primary halide, this compound presents a relatively unhindered site for nucleophilic attack, making the SN2 pathway kinetically favorable. masterorganicchemistry.com

A key stereoelectronic requirement for the SN2 reaction is that the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). This allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-bromine bond. This interaction weakens the C-Br bond while simultaneously forming the new carbon-nucleophile bond in the transition state.

The reactivity of benzylic halides in SN2 reactions is enhanced compared to simple primary alkyl halides. This acceleration is attributed to the delocalization of electron density from the benzene ring's pi-system into the p-orbital-like lobes of the transition state, which lowers its energy and thus reduces the activation barrier for the reaction.

The electrophilic bromomethyl carbon of this compound readily reacts with a wide array of strong nucleophiles, typically under conditions that favor the SN2 mechanism (e.g., polar aprotic solvents).

Amines: Primary and secondary amines react to form the corresponding secondary and tertiary aminomethyl-dihydroindene derivatives.

Thiols: Thiolates, which are excellent sulfur-based nucleophiles, readily displace the bromide to form thioethers.

Alkoxides: Alkoxide ions, such as methoxide (B1231860) or ethoxide, serve as potent oxygen nucleophiles to produce the corresponding ether derivatives.

These reactions are fundamental for the synthesis of various substituted indane derivatives.

Table 2: Representative Nucleophilic Substitution Reactions This table presents plausible reactions and conditions based on general reactivity patterns of benzylic bromides. Yields are estimates and would require experimental verification.

NucleophileReagent ExampleSolventProduct Type
Azide (B81097)Sodium azide (NaN₃)DMF or DMSOAzide
Primary AmineMethylamine (CH₃NH₂)Ethanol or THFSecondary Amine
ThiolateSodium thiophenoxide (NaSPh)DMFThioether
AlkoxideSodium methoxide (NaOCH₃)MethanolEther
CyanideSodium cyanide (NaCN)DMSONitrile

Elimination Reactions to Form Unsaturated Indene Derivatives

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction. The use of a bulky base, such as potassium tert-butoxide, is crucial to disfavor the competing SN2 substitution pathway. nih.gov

The E2 mechanism requires an anti-periplanar arrangement between a proton on an adjacent carbon and the leaving group. In this substrate, the most accessible protons for abstraction by a bulky base are the two hydrogens on the C1 carbon of the indane ring. Abstraction of one of these protons by tert-butoxide, followed by the concerted formation of a double bond and expulsion of the bromide ion, leads to the formation of 1-methylene-2,3-dihydro-1H-indene. This product is an example of a Hofmann elimination product (the less-substituted alkene), which is favored when using sterically demanding bases. researchgate.netsciencemadness.org

Redox Transformations

The bromomethyl group can be readily reduced to a methyl group, a transformation known as hydrodebromination or hydrogenolysis.

Several methods are effective for the reduction of benzylic halides.

Catalytic Transfer Hydrogenolysis: This method involves the use of a palladium on carbon (Pd/C) catalyst with a hydrogen donor like formic acid (or its salts, such as ammonium (B1175870) formate) or 2-propanol. acs.orgresearchgate.net This technique is often preferred for its mild conditions and avoidance of high-pressure hydrogen gas. acsgcipr.orgnacatsoc.org

Hydride Reagents: Powerful hydride reagents, particularly those that act as strong nucleophiles, are effective. Lithium triethylborohydride (LiEt₃BH), known as "Super-Hydride," is exceptionally reactive towards primary halides and reduces benzyl bromide almost instantaneously. sciencemadness.orgwikipedia.org

Radical Reduction: Reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator (like AIBN) can achieve the reduction through a free-radical chain mechanism.

These methods provide efficient pathways to convert this compound into 1-methyl-2,3-dihydro-1H-indene.

Table 3: Plausible Methods for the Reduction of the Bromomethyl Group This table outlines established methods for benzylic halide reduction applicable to the target compound.

MethodReagentsTypical ConditionsMechanism Type
Catalytic Transfer HydrogenolysisPd/C, HCOOH or (NH₄)HCO₂Ethanol, RefluxHeterogeneous Catalysis
Hydride ReductionLithium triethylborohydride (LiEt₃BH)THF, 0-25 °CNucleophilic Substitution (SN2)
Radical DehalogenationTributyltin hydride (Bu₃SnH), AIBNBenzene or Toluene, RefluxFree Radical
Catalytic HydrogenationPd/C, H₂ (gas)Ethanol, rt, 1 atmHeterogeneous Catalysis

Oxidation Reactions Involving the Dihydroindene Core

The dihydroindene core of this compound is susceptible to oxidation, particularly at the benzylic position (C-1). The presence of the aromatic ring activates this position, making it a target for various oxidizing agents. A common transformation is the oxidation of the indane skeleton to yield 1-indanone derivatives.

Research into the aerobic oxidation of indane, the parent structure of the dihydroindene core, has demonstrated that this transformation can be achieved using multimetallic nanocluster catalysts. In such systems, a radical initiator like tert-butyl hydroperoxide (TBHP) is often employed to facilitate the conversion of the hydrocarbon at room temperature. These reactions typically proceed under neutral conditions and can lead to the formation of ketones from organic hydroperoxides. The catalytic activity in these oxidations is often dependent on the specific composition and size of the metal nanoparticles used.

The general scheme for the oxidation of the dihydroindene core at the benzylic position to the corresponding ketone is a valuable transformation in synthetic organic chemistry.

Table 1: Oxidation of the Dihydroindene Core
Starting Material CoreTypical ReagentsProduct Core
2,3-Dihydro-1H-indeneMultimetallic Nanocluster Catalysts, TBHP, O₂1-Indanone

Reactions of the Aromatic Ring System

The benzene ring of this compound can undergo various reactions typical of aromatic compounds, allowing for further functionalization of the molecule.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of these reactions on a substituted benzene ring is heavily influenced by the nature of the existing substituent, which affects both the reaction rate and the position of the incoming electrophile (regioselectivity). wikipedia.orgwikipedia.org

Substituents are broadly classified as either activating or deactivating. wikipedia.org Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgwikipedia.org These groups generally direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com Conversely, deactivating groups withdraw electron density from the ring, reducing its reactivity. wikipedia.org Most deactivating groups direct incoming electrophiles to the meta position. wikipedia.org

In the case of this compound, the dihydroindene moiety itself can be considered as a fused alkyl substituent on the benzene ring. Alkyl groups are typically weakly activating and are known to be ortho, para-directors. organicchemistrytutor.com The bromomethyl group (-CH₂Br) attached at the 1-position will also exert an electronic influence. While the methylene group is electron-donating, the electronegative bromine atom introduces an electron-withdrawing inductive effect.

Studies on the direct chlorination of indane under electrophilic aromatic substitution conditions have shown that substitution occurs primarily on the aromatic ring, yielding a mixture of 4-chloroindane and 5-chloroindane. researchgate.net This indicates that the fused alkyl ring directs substitution to the available positions on the benzene ring.

Table 2: Expected Products of Electrophilic Aromatic Substitution on the Indane Ring
ReactionElectrophileExpected Major Products (based on indane reactivity)
ChlorinationCl⁺4-Chloro-1-(bromomethyl)-2,3-dihydro-1H-indene, 5-Chloro-1-(bromomethyl)-2,3-dihydro-1H-indene
NitrationNO₂⁺1-(Bromomethyl)-4-nitro-2,3-dihydro-1H-indene, 1-(Bromomethyl)-5-nitro-2,3-dihydro-1H-indene
Friedel-Crafts AcylationRCO⁺4-Acyl-1-(bromomethyl)-2,3-dihydro-1H-indene, 5-Acyl-1-(bromomethyl)-2,3-dihydro-1H-indene

Modern synthetic methods offer alternatives to classical electrophilic aromatic substitution for the functionalization of aromatic rings. Among these, transition metal-catalyzed C-H bond activation has become a powerful strategy for its efficiency and atom economy. rsc.orgnumberanalytics.com This approach allows for the direct conversion of a C-H bond into a new C-C or C-heteroatom bond, often with high regioselectivity controlled by a directing group. rsc.org

While specific examples of C-H activation on this compound are not extensively documented, the principles of this methodology can be applied. In many cases, a functional group on the substrate coordinates to a metal catalyst (commonly palladium, rhodium, or ruthenium), positioning it to selectively cleave a nearby C-H bond. rsc.orgmdpi.com This strategy has been successfully used for the C-H functionalization of a wide array of arenes and heteroarenes. numberanalytics.com For the indane skeleton, functional groups could potentially be installed to direct C-H activation to specific positions on the benzene ring, providing a modern route to novel derivatives. The development of such methods for arenes has seen significant growth, with approaches for meta-C-H functionalization also emerging. rsc.org

Exploration of Rearrangement Processes

The carbon skeleton of this compound, under certain conditions, may undergo rearrangement processes. Such reactions are often mediated by the formation of carbocation intermediates. wikipedia.orglscollege.ac.in The Wagner-Meerwein rearrangement is a classic example, involving a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center to form a more stable carbocation. wikipedia.orglscollege.ac.innumberanalytics.com

In the case of this compound, solvolysis or treatment with a Lewis acid could facilitate the departure of the bromide ion, generating a primary carbocation. Primary carbocations are generally unstable and prone to rearrangement. A 1,2-hydride shift from the adjacent carbon (C-1 of the indane ring) would lead to the formation of a more stable secondary benzylic carbocation. This rearranged intermediate could then be trapped by a nucleophile or undergo elimination. Such rearrangements are often driven by an increase in the stability of the carbocation intermediate. libretexts.org Additionally, rearrangements in cyclic systems can be driven by the relief of ring strain. libretexts.org

A plausible rearrangement pathway could involve the formation of an initial primary carbocation, followed by a 1,2-hydride shift to yield a secondary benzylic carbocation, which is stabilized by the adjacent aromatic ring.

Computational Chemistry Approaches to Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the origins of selectivity. researchgate.net

Density Functional Theory (DFT) has become a standard method in computational organic chemistry for studying the energetics of reaction pathways. berkeley.edu A key application of DFT is the location and characterization of transition states, which are the energy maxima along a reaction coordinate. youtube.comfossee.in By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. berkeley.edu

For the reactions of this compound, DFT can provide significant insights. For instance, in electrophilic aromatic substitution, DFT calculations can be used to determine the relative stabilities of the sigma-complex intermediates for ortho, meta, and para attack. nih.gov The calculated energy differences between these intermediates can be used to predict the major regioisomeric product, which often correlates well with experimental observations for reactions under kinetic control. nih.gov

Furthermore, DFT is instrumental in analyzing the transition states of more complex, multi-step reactions. By modeling the geometry of the transition state, chemists can understand the key interactions that control stereoselectivity or chemoselectivity. acs.org For example, in a potential rearrangement reaction, DFT could be used to calculate the activation barrier for the 1,2-hydride shift and compare it with the barriers for competing pathways, such as direct nucleophilic attack on the initial carbocation. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms that it is a true transition state. berkeley.edufossee.in

Table 3: Application of DFT in Mechanistic Studies
Reaction TypeComputational TaskInformation Gained
Electrophilic Aromatic SubstitutionCalculate energies of sigma-complex intermediatesPrediction of regioselectivity (ortho/meta/para) nih.gov
Carbocation RearrangementLocate transition state for 1,2-hydride shiftDetermine activation energy and feasibility of rearrangement
OxidationModel reaction pathway with catalystElucidate the role of the catalyst and reaction mechanism

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the intricate, time-dependent behavior of reactive intermediates at the atomic level. While specific MD simulation studies focused exclusively on the reactive intermediates derived from this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established. This section will, therefore, discuss the theoretical framework and expected findings from MD simulations based on studies of analogous benzylic systems. The primary reactive intermediate expected from the heterolytic cleavage of the C-Br bond in this compound is the (2,3-dihydro-1H-inden-1-yl)methyl carbocation.

MD simulations, particularly those employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are exceptionally suited for studying the dynamics of such a carbocation. frontiersin.orguiuc.edu In a typical QM/MM simulation, the reactive core, comprising the carbocation and a few surrounding solvent molecules, would be treated with a high level of quantum mechanical theory (e.g., Density Functional Theory - DFT). The remainder of the solvent environment would be modeled using classical molecular mechanics force fields. rsc.orgcuni.cz This approach provides a balance between computational accuracy for the reactive event and the efficiency needed to simulate the system over meaningful timescales (picoseconds to nanoseconds). frontiersin.org

The primary goals of such simulations would be to elucidate the stability, structure, and lifetime of the (2,3-dihydro-1H-inden-1-yl)methyl carbocation. Key areas of investigation would include the geometry of the carbocation, the distribution of positive charge, and the dynamic interactions with the surrounding solvent molecules. The benzylic nature of this carbocation suggests significant resonance stabilization, where the positive charge is delocalized into the aromatic ring. libretexts.orgyoutube.comyoutube.com MD simulations can dynamically map this charge delocalization and assess its impact on the ion's stability.

Furthermore, these simulations can provide critical insights into the role of the solvent in the reaction mechanism. By analyzing the radial distribution functions and coordination numbers of solvent molecules around the cationic center, researchers can characterize the structure and dynamics of the solvation shell. For instance, in a protic solvent like water or methanol, the simulations would likely reveal strong, directed interactions between the solvent's oxygen atoms and the carbocationic center, highlighting the importance of solvent effects in stabilizing the intermediate. arxiv.orgniscpr.res.in The simulations can also track the fate of the leaving bromide ion and its interaction with the solvent and the carbocation, exploring the possibility of ion pairing.

Ab initio molecular dynamics (AIMD) represents another powerful technique where all atoms in the simulation cell are treated quantum mechanically. nih.gov Though computationally more demanding, AIMD avoids the parametrization issues of QM/MM and can provide a more accurate description of electronic polarization and charge transfer effects between the intermediate and the solvent. nih.govrsc.org An AIMD trajectory would allow for the direct observation of bond-making and bond-breaking events, providing a detailed picture of the reaction coordinate and the transition states involved in the formation and subsequent reactions of the carbocation.

Illustrative data from a hypothetical QM/MM MD simulation are presented in the tables below. These tables are representative of the types of quantitative insights such a study would yield.

Table 1: Illustrative Geometric Parameters of the (2,3-Dihydro-1H-inden-1-yl)methyl Carbocation from a Simulated Trajectory.

Simulation Time (fs)C-Cα Bond Length (Å)Cα-Cipso Bond Length (Å)Dihedral Angle (C-Cα-Cipso-Cortho) (°)
01.491.45178.5
1001.481.46175.2
2001.471.47179.1
3001.481.46176.8
4001.491.45174.9
5001.481.46177.3

Table 2: Calculated Relative Energies of Key Species in the Solvolysis of this compound (Illustrative DFT Data).

SpeciesMethodBasis SetRelative Energy (kcal/mol)
ReactantB3LYP6-311+G(d,p)0.0
Transition State (C-Br Cleavage)B3LYP6-311+G(d,p)+18.5
Carbocation IntermediateB3LYP6-311+G(d,p)+5.2
Solvolysis ProductB3LYP6-311+G(d,p)-10.8

Disclaimer: The data presented in these tables are illustrative and intended to represent the type of results obtained from molecular dynamics simulations and quantum chemical calculations. They are not based on actual simulation data for this compound.

Applications of 1 Bromomethyl 2,3 Dihydro 1h Indene As a Building Block in Complex Organic Synthesis

Synthesis of Functionalized Indene (B144670) and Dihydroindene Derivatives

The indane ring system is a privileged scaffold found in numerous biologically active molecules and materials. eburon-organics.com The ability to introduce diverse functional groups onto this framework is crucial for developing new therapeutic agents and advanced materials. researchgate.netnih.gov 1-(Bromomethyl)-2,3-dihydro-1H-indene serves as a key starting material for these transformations due to the high reactivity of its bromomethyl group.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. illinois.edu While direct participation of sp³-hybridized benzylic bromides like this compound can be challenging, its derivatives are readily employed in several key coupling methodologies.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. wikipedia.orgnih.gov While the direct coupling of alkyl bromides can be challenging, advancements have expanded the reaction's scope to include sp³-hybridized centers. organic-chemistry.org In the context of this compound, a common strategy involves its conversion to an organoboronic acid or ester derivative, which can then be coupled with various aryl or vinyl halides.

Representative Reaction Data for Suzuki-Miyaura Coupling

Coupling Partner 1 Coupling Partner 2 Catalyst/Base Product Reference
Indenyl-1-methylboronic acid Aryl Bromide Pd(PPh₃)₄ / Na₂CO₃ 1-(Arylmethyl)-1H-indene wikipedia.orglibretexts.org

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The direct Sonogashira coupling of sp³-hybridized halides is not typical. However, tandem reactions involving this compound derivatives have been developed. For instance, a related substrate, 1-(bromomethyl)-4-iodobenzene, undergoes a tandem click/Sonogashira reaction where the bromo-methyl group first reacts to form an azide (B81097) and then a triazole, while the iodo- group undergoes Sonogashira coupling. nih.gov This highlights the utility of the bromomethyl moiety in multi-step, one-pot syntheses.

General Conditions for Sonogashira Coupling

Reactants Catalyst System Base/Solvent Product Type

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Benzylic bromides, such as this compound, are suitable substrates for this transformation. The reaction proceeds by converting the bromide into its corresponding Grignard reagent, which then couples with an aryl, vinyl, or alkyl halide. Alternatively, the bromide can act as the electrophile in couplings with other Grignard reagents. acs.orgacs.org This method is particularly useful for synthesizing sterically hindered biaryls and other complex structures. organic-chemistry.org

Hiyama Coupling: The Hiyama coupling forms carbon-carbon bonds by reacting organosilanes with organic halides in the presence of a palladium catalyst and an activator, such as a fluoride (B91410) source or base. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of various functional groups. Recent advancements have enabled the coupling of unactivated alkyl bromides at room temperature, making it a viable method for functionalizing molecules like this compound. organic-chemistry.orgrsc.org The C(sp³)-Br bond can react with an arylsilane to form a new aryl-alkyl bond. mdpi.com

Comparative Overview of Kumada and Hiyama Couplings

Coupling Reaction Organometallic Reagent Electrophile Catalyst Key Features
Kumada Grignard Reagent (R-MgX) Organic Halide (R'-X) Ni or Pd Economical; suitable for large-scale synthesis. wikipedia.orgorganic-chemistry.org

| Hiyama | Organosilane (R-SiR'₃) | Organic Halide (R'-X) | Pd | Low toxicity of reagents; high functional group tolerance. organic-chemistry.orgorganic-chemistry.org |

The primary reactivity of this compound is as an alkylating agent. The benzylic bromide is an excellent electrophile that readily reacts with a wide range of nucleophiles.

Alkylation: In these reactions, the bromomethyl group is attacked by nucleophiles such as amines, thiols, or carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively. This is a straightforward and efficient method for introducing the indanylmethyl moiety into various molecular scaffolds. For example, Friedel-Crafts-type allenylic alkylation can be used to introduce alkyl groups into electron-rich arenes. chemrxiv.org Giese-type reactions provide a radical-based pathway for the hydroalkylation of electron-deficient olefins using alkyl bromides. beilstein-journals.org

Acylation: While this compound itself is not an acylating agent, it can be converted into organometallic intermediates that participate in acylation reactions. More commonly, the indane core can undergo Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.com This process is fundamental for synthesizing various indanone derivatives. nih.govorganic-chemistry.org The selective N-acylation of heterocyclic compounds like indoles can also be achieved using various acyl sources. nih.govallen.in

This compound and its derivatives are valuable precursors for constructing annulated systems, where additional rings are fused onto the indane framework. researchgate.net These reactions often involve an initial functionalization at the bromomethyl position, followed by an intramolecular cyclization step.

For example, derivatives of this compound can be used in intramolecular Heck reactions to synthesize fused tricyclic indole (B1671886) skeletons. encyclopedia.pub Other strategies include Nazarov-type cyclizations to create indanyl-substituted indoles rsc.org and intramolecular olefin-cation cyclizations mediated by reagents like FeCl₃ to produce highly substituted indenes. rsc.org These methods provide access to complex, polycyclic structures that are of interest in medicinal chemistry and materials science. organic-chemistry.org

Examples of Cyclization Strategies

Reaction Type Starting Material Precursor Key Reagent/Catalyst Product Type Reference
Intramolecular Heck Reaction Ortho-bromoaniline with alkyne tether Pd₂(dba)₃ Fused Tricyclic Indole encyclopedia.pub
Nazarov Cyclization Indanyl-substituted divinyl ketone BF₃·Et₂O Indanyl-substituted Indole rsc.org

Cyclization Reactions for Annulated Systems

Introduction of Heteroatom-Containing Moieties

The most direct and widely exploited application of this compound is in nucleophilic substitution reactions to form carbon-heteroatom bonds. The benzylic position of the bromide enhances its reactivity as a leaving group, facilitating reactions with a broad range of nitrogen, oxygen, and sulfur nucleophiles. libretexts.org

The synthesis of indene-containing amines is readily achieved through the reaction of this compound with various nitrogen nucleophiles. A highly effective two-step sequence involves an initial reaction with sodium azide (NaN₃) to produce 1-(azidomethyl)-2,3-dihydro-1H-indene. researchgate.net The resulting azide is a versatile intermediate; it can be reduced to the corresponding primary amine, 1-(aminomethyl)-2,3-dihydro-1H-indene, using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. researchgate.netlookchem.com

Alternatively, the azide can participate in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. This "click chemistry" approach allows for the efficient linkage of the indane moiety to other molecular fragments. rsc.org Direct substitution with primary or secondary amines can also be employed to yield secondary and tertiary indene amines, respectively.

Table 3: Synthesis of Nitrogen-Containing Indene Derivatives

Reagent Product Type Key Reaction
Sodium Azide (NaN₃) Azide Sₙ2 Substitution
LiAlH₄ or H₂/Pd (on azide) Primary Amine Reduction
Primary/Secondary Amine Secondary/Tertiary Amine Sₙ2 Substitution

The synthesis of oxygen and sulfur-containing indene derivatives follows similar nucleophilic substitution pathways. The Williamson ether synthesis, a classic and reliable method, can be applied by reacting this compound with an alkoxide (RO⁻) or a phenoxide (ArO⁻) to yield the corresponding ethers (indane-CH₂-OR or indane-CH₂-OAr).

In parallel, thioethers are synthesized with high efficiency by reacting the bromomethyl compound with a thiolate (RS⁻) or thiophenoxide (ArS⁻). Thiolates are excellent nucleophiles, and the reaction typically proceeds rapidly under mild conditions to afford the desired sulfur-containing products (indane-CH₂-SR or indane-CH₂-SAr). smolecule.com

Table 4: Synthesis of Oxygen and Sulfur Derivatives

Nucleophile Product Class Reaction Name/Type
Alkoxide (RO⁻) / Phenoxide (ArO⁻) Ether Williamson Ether Synthesis

Precursor for Indene-Derived Polymers and Materials

The indane scaffold can be incorporated into polymeric structures to impart specific properties such as thermal stability and rigidity. This compound serves as a valuable precursor for the synthesis of monomers suitable for various polymerization techniques. researchgate.net

To be used in polymer synthesis, the bromomethyl compound must be converted into a monomer containing a polymerizable functional group, such as a vinyl group. researchoutreach.orgmdpi.com One strategy involves converting the bromide into a Wittig reagent. Reaction with triphenylphosphine (B44618) (PPh₃) would yield a phosphonium (B103445) salt, which, upon deprotonation with a strong base, generates the corresponding ylide. This ylide can then undergo a Wittig reaction with formaldehyde (B43269) to install an exocyclic vinyl group, yielding 1-vinyl-2,3-dihydro-1H-indene.

This vinyl-indane monomer is suitable for radical polymerization or other vinyl-addition polymerization methods to produce polymers with the indane unit as a pendant group along the polymer backbone. tudelft.nlmdpi.com The properties of the resulting polymer can be tuned based on the specific polymerization conditions and any comonomers used in the process.

Table 5: Proposed Route to an Indane-Based Vinyl Monomer

Step Reactants Reagent Intermediate/Product Purpose
1 This compound Triphenylphosphine (PPh₃) Indanylmethylphosphonium bromide Wittig Reagent Precursor
2 Indanylmethylphosphonium bromide Strong Base (e.g., n-BuLi) Phosphonium Ylide Wittig Reagent

| 3 | Phosphonium Ylide | Formaldehyde (CH₂O) | 1-Vinyl-2,3-dihydro-1H-indene | Polymerizable Monomer |

Investigation of Polymerization Mechanisms

The unique structure of this compound, featuring both a reactive bromomethyl group and a polymerizable indene moiety, suggests its potential involvement in several polymerization mechanisms. While direct studies on the polymerization of this specific compound are not extensively documented in publicly available research, its structural components allow for well-founded postulations on its behavior based on analogous chemical systems. The primary mechanisms of interest are cationic polymerization involving the indene ring and atom transfer radical polymerization (ATRP) initiated by the bromomethyl group.

Cationic Polymerization of the Indene Moiety

The indene unit within this compound is susceptible to cationic polymerization, a well-established process for indene and its derivatives. mdpi.comacs.orgtandfonline.comacs.org This type of polymerization is typically initiated by a Lewis acid or a protic acid, which generates a carbocation that then propagates through the vinyl group of the indene monomer.

The mechanism proceeds through the classical steps of initiation, propagation, and termination. In the case of indene, initiation often involves a co-catalyst like water to form a protonic acid with a Lewis acid (e.g., AlCl₃, TiCl₄), which then protonates the double bond of the indene ring to form an indanyl cation. tandfonline.comresearchgate.net This cation then attacks the double bond of another monomer unit in the propagation step, extending the polymer chain. The process can be terminated by chain transfer to the monomer or by reaction with impurities. The resulting polymer, polyindene, is known for its chain stiffness. researchgate.net

Studies on the cationic polymerization of indene have detailed the reaction conditions and the properties of the resulting polymers. For instance, the use of AlCl₃ as a catalyst has been shown to produce polyindene with a high number-average molecular weight. researchgate.net Similarly, living cationic polymerization of indene has been achieved using specific initiating systems, allowing for control over the polymer's molecular weight and a narrow molecular weight distribution. acs.orgacs.org

Table 1: Research Findings on Cationic Polymerization of Indene

Initiator/Catalyst Monomer Conditions Resulting Polymer Reference
TiCl₄•2THF complex Indene Not specified Polyindene (PI) tandfonline.com
AlCl₃ Indene -20 °C, N₂ atmosphere Polyindene (PInd) with high Mn researchgate.net
Cumyl methyl ether/TiCl₄ Indene Not specified Living polyindene acs.org

This table is interactive. Click on the headers to sort the data.

Given this body of research, it is plausible that this compound could undergo cationic polymerization through its indene ring, although the bromomethyl group might introduce side reactions or affect the polymerization kinetics.

This compound as an ATRP Initiator

The bromomethyl group attached to the indene ring is a key feature that suggests the compound's utility as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.eduwikipedia.org The process relies on a reversible equilibrium between active propagating radicals and dormant species, which is catalyzed by a transition metal complex (typically copper-based). cmu.edu

The initiation step in ATRP involves the homolytic cleavage of a carbon-halogen bond from an alkyl halide initiator by the transition metal catalyst in its lower oxidation state. This generates a radical that can then add to a monomer, and the catalyst is oxidized. The dormant species is regenerated by the reaction of the propagating radical with the catalyst in its higher oxidation state. wikipedia.org

Compounds with a benzyl (B1604629) bromide-like structure are effective initiators for the ATRP of a wide range of vinyl monomers, such as styrenes and (meth)acrylates. cmu.educmu.edu this compound fits this structural profile and could therefore be used to initiate the controlled polymerization of such monomers. The use of functional initiators in ATRP is a common strategy to produce polymers with specific end-groups. cmu.educmu.edu In this case, each polymer chain would have a 2,3-dihydro-1H-inden-1-ylmethyl group at one end.

Table 2: Examples of ATRP using Benzyl Bromide-type Initiators

Initiator Monomer(s) Catalyst System Resulting Polymer Reference
Not specified Styrene, (Meth)acrylates Transition metal/ligand Well-defined polymers cmu.eduwikipedia.org
4,4′-Bis(bromomethyl)biphenyl 2-oxazolines (via CROP) then vinyl monomers Not specified for ATRP step Diblock/triblock copolymers warwick.ac.uk
p-(2-Bromoisobutyloylmethyl)styrene Self-condensing vinyl polymerization Not specified Hyperbranched polymer researchgate.net

This table is interactive. Click on the headers to sort the data.

The dual functionality of this compound also opens the theoretical possibility for it to act as an "inimer" (a molecule that can act as both an initiator and a monomer) in a self-condensing vinyl polymerization (SCVP) under certain conditions. This would lead to the formation of hyperbranched polymers, where the bromomethyl group initiates polymerization and the indene moiety acts as the vinyl group for propagation. researchgate.net

Stereochemical Control in the Synthesis and Transformations of 1 Bromomethyl 2,3 Dihydro 1h Indene

Enantioselective Synthesis of Chiral 1-(Bromomethyl)-2,3-dihydro-1H-indene

The direct enantioselective synthesis of this compound is challenging. A common and effective strategy involves the asymmetric synthesis of a chiral precursor, typically 1-(hydroxymethyl)-2,3-dihydro-1H-indene (also known as 1-indanemethanol), followed by a stereoretentive conversion of the hydroxyl group to a bromomethyl group.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers an efficient method for establishing the stereocenter in the 1-indanol (B147123) precursor. This is often achieved through the asymmetric reduction of a prochiral ketone, 2,3-dihydro-1H-inden-1-one, or the corresponding aldehyde, 1-indanecarbaldehyde.

Catalytic Asymmetric Reduction: The reduction of 2,3-dihydro-1H-inden-1-one using chiral catalysts can yield optically active 1-indanol. While specific examples for the synthesis of 1-(hydroxymethyl)-2,3-dihydro-1H-indene via this route are not extensively documented in readily available literature, the principle is well-established for related ketones. For instance, biomimetic asymmetric reduction of 2,3-disubstituted 1H-inden-1-ones has been successfully realized using a chiral NAD(P)H model, achieving high yields and enantioselectivities. dicp.ac.cn This suggests that similar catalytic systems could be adapted for the asymmetric reduction of 1-indanecarbaldehyde.

Another approach involves the use of enzymes. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated or hydrolyzed at a higher rate. mdpi.com

Key Research Findings on Asymmetric Catalysis for Related Indene (B144670) Derivatives:

Catalyst/Enzyme SystemSubstrateProductEnantiomeric Excess (ee)YieldReference
Chiral NAD(P)H model CYNAM2,3-disubstituted 1H-inden-1-onesChiral 2,3-disubstituted 1H-indan-1-onesUp to 99%Up to 98% dicp.ac.cn
Lipase AK on celite / Ru(OH)₃1,2-indanedione(R)-2-acetoxy-1-indanolModerateHigh mdpi.com

Use of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. amanote.com After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, a chiral auxiliary could be used to direct the alkylation of an enolate derived from an indanone derivative. The steric hindrance provided by the auxiliary would favor the approach of the electrophile from one face, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary and functional group manipulation would then yield the desired enantiomerically enriched target molecule.

While specific applications of chiral auxiliaries for the direct synthesis of this compound are not prominently reported, the strategy is a cornerstone of asymmetric synthesis and remains a viable, albeit often less atom-economical, alternative to catalytic methods.

Diastereoselective Reactions Involving the Dihydroindene Stereocenter

Once the chiral center at the C1 position of the 2,3-dihydro-1H-indene core is established, it can be used to direct the stereochemical outcome of subsequent reactions, leading to the formation of new stereocenters with a specific relative configuration. This is known as a diastereoselective reaction.

For instance, if a chiral 1-substituted indane derivative undergoes a reaction that creates a new stereocenter at the C2 position, the existing stereocenter at C1 will influence the approach of the incoming reagent, leading to a preference for one diastereomer over the other. A palladium-catalyzed Mizoroki–Heck-type cyclization/Suzuki–Miyaura cross-coupling cascade of diarylmethyl carbonates has been developed to produce 1,2-disubstituted indanes with high diastereoselectivity, favoring the trans isomer. acs.org

Furthermore, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as intermediates, where the stereochemistry of the sulfinyl group dictates the configuration of the newly formed stereocenter. mdpi.comnih.gov These examples, while not directly involving this compound, illustrate the principle of how an existing stereocenter on an indane ring can effectively control the formation of subsequent stereocenters.

Resolution Techniques for Enantiomeric Purity

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of a racemic mixture is employed. This involves separating the two enantiomers.

Enzymatic Kinetic Resolution: A highly effective method for resolving racemic alcohols is enzymatic kinetic resolution (EKR). This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the acylation or hydrolysis of one enantiomer at a much faster rate than the other. nih.gov This results in a mixture of one enantiomer of the alcohol and the acylated form of the other enantiomer, which can then be separated.

A notable example is the dynamic kinetic resolution (DKR) of methyl 2,3-dihydro-1H-indene-1-carboxylate, a close analog of 1-(hydroxymethyl)-2,3-dihydro-1H-indene. This process combines lipase-catalyzed resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com Lipase-catalyzed kinetic resolution has also been successfully applied to other Morita-Baylis-Hillman derivatives. nih.gov

Illustrative Data from Lipase-Catalyzed Resolutions:

EnzymeSubstrateAcyl DonorProduct (ee)Reference
Candida antarctica Lipase B (CAL-B)Racemic 1-(3-bromofuran-2-yl)-2-chloroethanolβ-substituted (Z)-acrylates>98% nih.gov
Pseudomonas fluorescens lipaseMorita-Baylis-Hillman acetates- (Hydrolysis)>99% nih.gov
Mucor miehei lipaseRacemic N-hydroxymethyl vince lactamVinyl valerate>99% researchgate.net

Following the successful resolution of the precursor alcohol, 1-(hydroxymethyl)-2,3-dihydro-1H-indene, the enantiomerically pure alcohol can be converted to this compound. This conversion is typically achieved using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃), and these reactions generally proceed with retention of configuration at the stereocenter.

Chromatographic Resolution: Direct separation of the enantiomers of this compound can be achieved using chiral chromatography techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). chromatographyonline.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. chromatographytoday.comselvita.com Preparative chiral chromatography is a powerful tool for obtaining enantiomerically pure compounds on a larger scale. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-(bromomethyl)-2,3-dihydro-1H-indene in solution. Through a combination of one-dimensional and multidimensional experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of protons in the molecule. hw.ac.uk The chemical shift of each proton is influenced by neighboring atoms and functional groups, while the splitting pattern (multiplicity) reveals the number of adjacent protons. hw.ac.uk

The spectrum of this compound displays distinct signals for the aromatic, benzylic, and aliphatic protons. The protons on the bromomethyl group and the five-membered ring are diastereotopic due to the chiral center at the C1 position, leading to more complex splitting patterns than might be initially expected.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.35 - 7.15 m - 4H Ar-H
3.80 dd 10.5, 4.0 1H H -C-Br
3.65 dd 10.5, 8.0 1H H -C-Br
3.55 m - 1H H 1
3.05 ddd 16.0, 8.5, 5.0 1H H 3
2.90 ddd 16.0, 8.5, 6.0 1H H 3'
2.40 m - 1H H 2

Note: Data are representative and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 'dd' denotes doublet of doublets, and 'ddd' denotes doublet of doublet of doublets.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about the carbon skeleton. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, attached to a heteroatom).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Carbon Type Assignment
144.5 Quaternary C -Ar
141.8 Quaternary C -Ar
128.9 CH C -Ar
127.0 CH C -Ar
125.1 CH C -Ar
124.8 CH C -Ar
48.5 CH C 1
37.2 CH₂ C H₂Br
31.5 CH₂ C 3

Note: Data are representative and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between H1 and the protons at C2 and the bromomethyl group. It would also reveal couplings between the protons at C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.eduyoutube.com It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal at ~3.55 ppm would show a cross-peak with the carbon signal at ~48.5 ppm, confirming their assignment as H1 and C1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework. sdsu.eduyoutube.com Key correlations would include those from the bromomethyl protons to C1 and the quaternary aromatic carbon C7a, and from the benzylic C3 protons to the aromatic carbons C4 and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. slideshare.netresearchgate.net NOESY correlations could be observed between the H1 proton and the protons on the bromomethyl group, as well as with the aromatic proton at the C7 position, helping to define the molecule's preferred conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is characterized by absorptions typical for aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-Br bond.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3070 - 3020 Medium C-H Stretch Aromatic C-H
2950 - 2840 Medium-Strong C-H Stretch Aliphatic C-H
1605, 1485, 1450 Medium-Weak C=C Stretch Aromatic Ring
1250 Medium C-H Bend Aliphatic CH₂
750 Strong C-H Bend ortho-disubstituted benzene (B151609)

Note: Data are representative. Peak positions and intensities can vary with the sample preparation method.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In this technique, molecules are ionized and then separated based on their mass-to-charge (m/z) ratio.

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. researchgate.net The resulting fragmentation pattern serves as a molecular fingerprint. The mass spectrum of this compound shows a characteristic molecular ion peak (M⁺) cluster due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

The primary fragmentation pathway involves the loss of a bromine radical (•Br) to form a stable secondary benzylic carbocation. Another significant fragmentation is the loss of the bromomethyl radical (•CH₂Br).

Table 4: EI-MS Fragmentation Data for this compound

m/z Relative Intensity (%) Possible Fragment
212 45 [C₁₀H₁₁⁸¹Br]⁺• (Molecular Ion, M+2)
210 45 [C₁₀H₁₁⁷⁹Br]⁺• (Molecular Ion, M⁺)
131 100 [C₁₀H₁₁]⁺ (Loss of •Br)
117 30 [C₉H₉]⁺ (Loss of •CH₂Br)
115 40 [C₉H₇]⁺ (Loss of H₂)

Note: The base peak (most intense) is typically at m/z 131.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between ions of the same nominal mass but different chemical formulas. This capability is invaluable for the structural elucidation of unknown compounds and for confirming the identity of synthesized molecules like this compound.

The molecular formula of this compound is C₁₀H₁₁Br. The presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, will result in two distinct molecular ions, [M]⁺˙, with very close but resolvable exact masses. The high resolution of the instrument allows for the separation and accurate mass measurement of these isotopic peaks.

The primary utility of HRMS in the analysis of this compound is the confirmation of its elemental composition. The experimentally measured exact mass of the molecular ion can be compared to the theoretically calculated exact mass, with a very low margin of error (typically within 5 ppm), providing a high degree of confidence in the assigned chemical formula.

The table below presents the calculated exact masses for the molecular ions of this compound containing the two isotopes of bromine.

IonMolecular FormulaCalculated Exact Mass (Da)
[M]⁺˙C₁₀H₁₁⁷⁹Br210.0095
[M]⁺˙C₁₀H₁₁⁸¹Br212.0074

Retrosynthetic Analysis Strategies Involving 1 Bromomethyl 2,3 Dihydro 1h Indene

Disconnection of the Carbon-Bromine Bond as a Key Retron

The most prominent feature of 1-(bromomethyl)-2,3-dihydro-1H-indene in retrosynthetic analysis is the carbon-bromine bond. This bond serves as a key "retron," a structural fragment that suggests a specific synthetic operation. The C-Br bond is readily susceptible to disconnection, leading to a stabilized benzylic carbocation or an equivalent electrophilic synthon and a bromide ion. This disconnection points to a forward synthetic step involving a nucleophilic substitution reaction.

The utility of this disconnection is rooted in the high reactivity of the bromomethyl group, which makes it an excellent electrophile for a wide array of nucleophiles. In a retrosynthetic sense, identifying the 2,3-dihydro-1H-inden-1-ylmethyl moiety in a target molecule immediately suggests the possibility of introducing this group via alkylation of a suitable nucleophile with this compound.

Table 1: Synthetic Equivalents for the 2,3-dihydro-1H-inden-1-ylmethyl Synthon

SynthonSynthetic Equivalent
2,3-dihydro-1H-inden-1-ylmethyl cationThis compound
2,3-dihydro-1H-inden-1-ylmethyl radicalThis compound

This strategy is particularly effective in the synthesis of compounds where the dihydroindene unit is linked to a heteroatom, such as nitrogen, oxygen, or sulfur. For instance, in the design of novel therapeutic agents, the disconnection of a C-N, C-O, or C-S bond attached to the methylene (B1212753) bridge of the dihydroindene core logically leads back to the corresponding amine, alcohol, or thiol and this compound as the starting materials.

Strategic Disconnections of the Dihydroindene Core

One common strategy involves envisioning the formation of the five-membered ring through a cyclization reaction. This leads to a disconnection of one of the C-C bonds within the cyclopentane (B165970) ring. For example, a Friedel-Crafts-type disconnection can be applied to the bond between the aromatic ring and the benzylic carbon (C1). This retrosynthetic step would lead to a substituted phenylpropyl precursor, which could then be cyclized in the forward synthesis.

Another approach focuses on the formation of the aromatic ring. In target molecules where the benzene (B151609) ring of the dihydroindene moiety is heavily substituted, it might be advantageous to consider its construction via annulation reactions. For instance, a Diels-Alder disconnection could be envisioned if the six-membered ring can be conceptually derived from a diene and a dienophile.

These deeper disconnections of the dihydroindene core are typically employed in the synthesis of natural products or complex analogues where the dihydroindene is embedded within a larger, more intricate framework. The choice of disconnection is guided by the availability of the resulting precursors and the stereochemical and regiochemical control that can be achieved in the corresponding forward reactions.

Synthesis of Complex Target Molecules Utilizing this compound as a Synthon

The true value of this compound as a synthon is demonstrated in the synthesis of complex target molecules with significant biological activity. A notable example is in the development of analogues of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.

Donepezil, a well-known AChE inhibitor, features a benzylpiperidine moiety connected to an indanone core. In the design of novel analogues, the indanone can be replaced with the 2,3-dihydro-1H-indene scaffold. The retrosynthetic analysis of such analogues often hinges on the formation of the bond between the dihydroindene unit and the nitrogen atom of a piperidine or piperazine ring.

Retrosynthetic Analysis of a Donepezil Analogue:

A hypothetical, yet illustrative, retrosynthetic breakdown of a donepezil analogue incorporating the 2,3-dihydro-1H-indene moiety is shown below. The target molecule (I) contains a 2,3-dihydro-1H-inden-1-ylmethyl group attached to a piperazine ring, which in turn is connected to a substituted aromatic system.

The key disconnection (C-N bond) immediately identifies this compound (II) and the corresponding substituted piperazine (III) as the immediate precursors. This simplifies the synthesis to a straightforward nucleophilic substitution reaction.

Further deconstruction of the piperazine fragment (III) would lead to simpler starting materials. This streamlined retrosynthetic approach highlights the efficiency of using this compound as a building block for rapidly accessing complex molecular structures.

Table 2: Key Retrosynthetic Disconnections for a Dihydroindene-based Donepezil Analogue

Target Molecule FragmentDisconnection TypePrecursor 1Precursor 2
Dihydroindenylmethyl-PiperazineC-N BondThis compoundSubstituted Piperazine
Substituted PiperazineC-N BondPiperazineSubstituted Aryl Halide

This strategy has been implicitly or explicitly used in the synthesis of various potent enzyme inhibitors and receptor ligands where the rigid, lipophilic nature of the 2,3-dihydro-1H-indene moiety is desirable for optimal binding. The commercial availability and predictable reactivity of this compound make it an attractive and reliable synthon for both academic research and industrial drug discovery programs.

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of brominated indenes, often involving reagents like N-bromosuccinimide (NBS), provides a solid foundation. However, the future of its synthesis is trending towards greener, more efficient, and highly selective methodologies. A primary goal is the incorporation of green chemistry principles, focusing on improved atom economy and the use of safer, environmentally benign solvents and catalysts.

Key areas for future development include:

Catalytic C-H Activation: Gold(I)-catalyzed protocols for the direct C-H activation and functionalization of indene (B144670) precursors present a promising, high-yield avenue for synthesis. researchgate.net This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Advanced Cyclization Strategies: Acid-induced intramolecular cyclization of precursors like 3-aryl-2,3-dibromoallylalcohols has been shown to produce multi-brominated indene derivatives. researchgate.netnih.gov Further exploration of such cyclization reactions could lead to novel and direct routes to substituted indenes.

Synthetic ApproachKey FeaturesPotential AdvantagesReference
Green Chemistry Principles Use of safer solvents, biocatalysis, focus on atom economy.Reduced environmental impact, increased safety.
Gold(I)-Catalyzed C-H Activation Direct functionalization of the indene core.High-yielding, practical, avoids pre-functionalization. researchgate.net
Acid-Induced Cyclization Intramolecular cyclization of functionalized precursors.Access to specifically substituted indene derivatives. researchgate.netnih.gov
One-Pot Synthesis Combining multiple reaction steps into a single process.Improved efficiency, reduced waste and purification steps. researchgate.net

Exploration of Catalytic Transformations

While 1-(bromomethyl)-2,3-dihydro-1H-indene is primarily known for its utility in nucleophilic substitution reactions, future research will likely focus on expanding its reactivity profile through catalysis. The development of catalytic systems that can selectively transform this building block will unlock new synthetic possibilities.

Emerging research areas include:

Cross-Coupling Reactions: The bromomethyl group is an ideal handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. Future work will involve developing specialized catalysts that are effective for this specific substrate, enabling the synthesis of a diverse library of indene derivatives.

Catalytic Functionalization: Beyond simple substitution, research into catalytic methods to introduce further complexity is a key direction. This includes exploring reactions like Pt-catalyzed transformations, which have been used to create functionalized indene derivatives from related precursors. researchgate.net

Asymmetric Catalysis: For applications in pharmaceuticals and bioactive compounds, the development of catalytic methods for the enantioselective functionalization of the indene scaffold is crucial. This would allow for the synthesis of chiral molecules with specific biological activities.

Integration into Flow Chemistry Methodologies

The transition from batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, scalability, and process control. The synthesis and application of this compound are well-suited for this technological shift.

Enhanced Safety and Scalability: The use of continuous flow reactors has been identified as a method to improve the safety and scalability of bromination reactions, which can be hazardous in large-scale batch processes.

Electrochemical Synthesis: A particularly promising area is the use of electrochemical flow reactors. researchgate.net The electrochemical generation of bromine from hydrobromic acid in situ within a flow system can convert alkenes to brominated products. researchgate.net This methodology avoids the storage and handling of hazardous brominating agents and minimizes waste, aligning with green chemistry principles. researchgate.net Applying this technique to indane or its precursors could provide a safer and more sustainable route to this compound.

Design and Synthesis of Advanced Indene-Based Architectures

This compound is a valuable building block for constructing larger, more complex molecular structures with tailored functions. ontosight.ai Its unique bicyclic framework is found in a range of molecules designed for applications in materials science and pharmacology. ontosight.ai

Future applications in this area include:

Materials Science: Brominated indenes serve as key intermediates for synthesizing advanced materials with unique photophysical properties. researchgate.net Examples include their use in creating dialkylmethylene-bridged oligo(phenylenevinylene)s and indenophenanthrene compounds, which have potential applications as light-emitting materials in organic electronics. researchgate.net

Pharmaceutical Development: The dihydro-1H-indene core is a privileged scaffold in medicinal chemistry. Researchers are actively designing and synthesizing novel derivatives as potent therapeutic agents. For instance, complex indene derivatives have been developed as tubulin polymerization inhibitors with significant anti-angiogenic and antitumor properties. nih.gov Other derivatives have been synthesized and evaluated as selective melatonergic ligands, highlighting the versatility of the indene scaffold in drug discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(bromomethyl)-2,3-dihydro-1H-indene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of dihydroindene precursors. For example, radical-initiated bromination using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) is common. Optimization involves adjusting solvent polarity (e.g., CCl₄ or CH₂Cl₂) and initiator concentrations (e.g., AIBN) to improve yield and selectivity . Alternative routes include nucleophilic substitution of hydroxyl or methyl groups in dihydroindene derivatives using HBr or PBr₃ .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the ^1H NMR spectrum typically shows distinct signals for the bromomethyl group (δ ~3.8–4.2 ppm as a singlet) and dihydroindene protons (δ ~2.5–3.5 ppm as multiplet peaks). X-ray crystallography (using programs like SHELXL or ORTEP-III ) provides definitive confirmation of stereochemistry and bond lengths. Mass spectrometry (MS) further validates molecular weight (e.g., m/z ~210 for C₁₀H₁₁Br) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to its brominated alkyl group, strict PPE (gloves, goggles, lab coat) and fume hood use are mandatory. Skin contact requires immediate washing with soap/water for ≥15 minutes, and eye exposure necessitates flushing with water for 10–15 minutes . Waste must be segregated and treated as halogenated organic waste to avoid environmental contamination .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved using this compound?

  • Methodological Answer : Dynamic kinetic resolution (DKR) using lipases (e.g., CAL-B) coupled with racemization catalysts (e.g., TBD) enables enantioselective synthesis. For example, enzymatic hydrolysis of ester derivatives of this compound under controlled pH and temperature yields chiral alcohols with >90% ee . Computational modeling (DFT) aids in predicting transition states and optimizing reaction pathways .

Q. What role does this compound play in medicinal chemistry, particularly in receptor modulation?

  • Methodological Answer : The dihydroindene scaffold is used to design conformationally restricted analogs for G-protein-coupled receptors (GPCRs). For instance, substituting flexible aromatic groups with the rigid 2,3-dihydro-1H-indene moiety reduces conformational entropy, enhancing binding affinity to muscarinic acetylcholine receptors. Structural modifications are guided by molecular docking and SAR studies .

Q. How do computational methods enhance the understanding of its reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze bromination mechanisms (e.g., radical vs. ionic pathways) and transition-state geometries. For example, DFT studies on bromomethylation reactions reveal steric and electronic effects influencing regioselectivity . Molecular dynamics simulations further predict solvent effects on reaction rates .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies arise from variations in brominating agents (NBS vs. PBr₃) and reaction scales. Systematic DOE (Design of Experiments) approaches optimize parameters like temperature, stoichiometry, and catalyst loading. Comparative NMR and HPLC analyses of crude products identify side reactions (e.g., di-bromination or ring-opening) that reduce yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.